Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate
CAS No.: 1248546-11-3
Cat. No.: VC2960101
Molecular Formula: C20H18BrNO4
Molecular Weight: 416.3 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate - 1248546-11-3](/images/structure/VC2960101.png)
Specification
CAS No. | 1248546-11-3 |
---|---|
Molecular Formula | C20H18BrNO4 |
Molecular Weight | 416.3 g/mol |
IUPAC Name | ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate |
Standard InChI | InChI=1S/C20H18BrNO4/c1-3-26-20(24)17-12-22(11-13-4-7-15(25-2)8-5-13)18-9-6-14(21)10-16(18)19(17)23/h4-10,12H,3,11H2,1-2H3 |
Standard InChI Key | NMQNMWRHFDSXBF-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CN(C2=C(C1=O)C=C(C=C2)Br)CC3=CC=C(C=C3)OC |
Canonical SMILES | CCOC(=O)C1=CN(C2=C(C1=O)C=C(C=C2)Br)CC3=CC=C(C=C3)OC |
Introduction
Chemical Structure and Properties
Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate belongs to the 4-oxoquinoline-3-carboxylate family, characterized by a quinoline scaffold with specific functional groups. The molecular structure features a bromine atom at the 6-position, a (4-methoxyphenyl)methyl substituent at the nitrogen (N-1) position, a carbonyl group at the 4-position, and an ethyl carboxylate group at the 3-position .
The structural components provide this compound with unique physicochemical properties that distinguish it from other quinoline derivatives. Based on analysis of similar compounds, the following physical and chemical properties can be estimated:
The compound contains several reactive sites, including the bromine atom at the 6-position, which can participate in various coupling reactions, and the ethyl carboxylate group, which can undergo hydrolysis and other transformations .
Synthesis Methods
Several synthetic approaches can be employed for the preparation of Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate, based on established methods for related quinoline derivatives.
Thermal Cyclization Route
The most common synthetic pathway involves a thermal cyclization of appropriate enamine intermediates:
-
Synthesis of an enamine intermediate by reacting 4-bromoaniline with diethyl ethoxymethylenemalonate
-
N-alkylation with 4-methoxybenzyl halide to introduce the (4-methoxyphenyl)methyl group
-
Thermal cyclization in diphenyl ether at elevated temperatures
This route is supported by synthetic methods used for similar compounds in the literature . The thermal cyclization step typically proceeds under the following conditions:
Reaction Parameter | Typical Conditions | Expected Yield |
---|---|---|
Solvent | Diphenyl ether | - |
Temperature | 240-260°C | - |
Reaction Time | 0.5-1.5 hours | - |
Purification | Recrystallization from appropriate solvents | 80-88% |
As described in similar syntheses: "To a preheated refluxing di-phenol ether (50mL), was added compound 1 (30.5g, 0.0892mol) in about 15min. The resulting mixture was continue to heat at reflux until the bubbling stopped in about 1 to 2 hours" .
Alternative Synthesis via 4-Chloroquinoline Intermediate
Another viable approach involves:
-
Synthesis of ethyl 6-bromo-4-chloroquinoline-3-carboxylate using methods described for similar compounds
-
Conversion of the 4-chloro group to a 4-oxo functionality
-
N-alkylation with 4-methoxybenzyl halide
This approach is supported by procedures used for related compounds, as found in the literature .
Chemical Reactions and Reactivity
Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate can undergo various chemical transformations, similar to those observed with structurally related quinoline derivatives.
Substitution Reactions
The bromine atom at the 6-position can participate in various substitution reactions, particularly:
-
Nucleophilic aromatic substitution reactions with various nucleophiles
-
Palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Sonogashira)
-
Metal-halogen exchange reactions
As noted for similar compounds: "The bromine and chlorine atoms in the quinoline ring can be substituted by other nucleophiles under appropriate conditions".
Functional Group Transformations
The ethyl carboxylate group can undergo various transformations:
-
Hydrolysis to the corresponding carboxylic acid
-
Amidation to form amide derivatives
-
Reduction to form alcohol or aldehyde derivatives
These transformations are supported by established organic chemistry principles and reactions reported for similar compounds .
Modification of the Methoxy Group
The methoxy group on the phenyl ring can be subjected to:
-
Demethylation to form the corresponding phenol
-
Oxidative transformations
-
Substitution with other functional groups
Biological Activities
Based on studies of structurally related quinoline derivatives, Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate likely possesses several biological activities of interest.
Antimicrobial Activity
Quinoline derivatives have been extensively studied for their antimicrobial properties. Related compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria .
Bacterial Strain | Activity of Related Compounds | Reference |
---|---|---|
Staphylococcus aureus | MIC values ranging from 0.5 to 2 μg/mL | |
Escherichia coli | Moderate to strong inhibition | |
Pseudomonas aeruginosa | Variable activity |
As noted in the literature: "Fluoroquinolones are the most widely used antibacterial agents in modern therapy due to their broad spectrum and excellent oral bioavailability" .
Anticancer Properties
Many quinoline derivatives exhibit anticancer activity through various mechanisms. The structural features of Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate suggest potential anticancer properties similar to those observed in related compounds:
-
Cell cycle arrest, particularly at the G2/M phase
-
Induction of apoptosis via caspase activation
-
Inhibition of key enzymes involved in cancer progression
As indicated in research on similar compounds: "In vitro studies on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 μM".
Structure-Activity Relationships
The specific structural features of Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate contribute to its biological activity profile in distinct ways.
Role of the Bromine Substituent
The bromine atom at the 6-position typically enhances the antimicrobial activity of quinoline derivatives by:
-
Increasing lipophilicity and cell membrane penetration
-
Altering the electronic properties of the quinoline ring
-
Providing additional binding interactions with biological targets
Influence of the 4-Oxo Group
The carbonyl group at the 4-position is crucial for biological activity, as it:
Impact of the (4-Methoxyphenyl)methyl Group
The (4-methoxyphenyl)methyl substituent at the N-1 position likely affects:
-
The compound's lipophilicity and cell penetration
-
Target selectivity and binding affinity
-
Metabolic stability and pharmacokinetic properties
Comparative Analysis with Related Compounds
Comparing Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate with structurally related compounds provides insights into structure-activity relationships and the impact of specific structural modifications.
This comparative analysis highlights how specific structural modifications can significantly impact the compound's physicochemical properties and biological activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume